molecular formula C12H7F5N2O B13082667 2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine

2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B13082667
M. Wt: 290.19 g/mol
InChI Key: NLFUDQLQRGTKAM-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine is a synthetic organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves multi-step organic reactions

    Preparation of Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.

    Introduction of Difluoromethoxy Group: This step often involves the reaction of the pyrimidine intermediate with a difluoromethylating agent, such as difluoromethyl ether, under basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)phenyl isothiocyanate
  • 2-(Difluoromethoxy)phenyl isothiocyanate

Comparison

Compared to similar compounds, 2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the combination of both difluoromethoxy and trifluoromethyl groups on a pyrimidine ring. This structural feature can impart distinct chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7F5N2O

Molecular Weight

290.19 g/mol

IUPAC Name

2-(difluoromethoxy)-5-[2-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C12H7F5N2O/c13-10(14)20-11-18-5-7(6-19-11)8-3-1-2-4-9(8)12(15,16)17/h1-6,10H

InChI Key

NLFUDQLQRGTKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)OC(F)F)C(F)(F)F

Origin of Product

United States

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